[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl](methyl)amine
Overview
Description
The compound “(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of “(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine” is represented by the Inchi Code 1S/C5H7ClN2O/c1-8-4 (6)2-7-5 (8)3-9/h2,9H,3H2,1H3 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
The compound has a molecular weight of 146.58 . It is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Given the unique structure of “(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine,” its applications in scientific research have been explored in various contexts. While specific studies directly referencing this compound are scarce, research on closely related imidazole derivatives offers insight into the potential applications of this molecule. Here, we highlight findings from studies on imidazole derivatives that may parallel the applications of “(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine.”Molecular Docking and Spectroscopy Applications A study involving a closely related imidazole compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, highlighted its potential as an antihypertensive agent acting through the I₁ imidazoline receptor. The research utilized Density Functional Theory (DFT), molecular docking, and spectroscopic methods (FT-IR, FT-Raman, and NMR) to investigate the molecular structure and biological activity of the compound. This approach underscores the utility of similar imidazole derivatives in pharmacological research, particularly in understanding receptor-ligand interactions and drug design (Aayisha et al., 2019).
Synthetic Chemistry and Medicinal Applications Another study explored the serial double nucleophilic addition of amines to the imidazole nucleus, presenting a synthetic pathway that yields both normal and abnormal addition products. This research demonstrates the synthetic versatility of imidazole derivatives, which can lead to novel compounds with potential applications in medicinal chemistry (Ohta et al., 2000).
Anticancer Agent Development Further research into benzimidazole-thiazole derivatives, structurally related to imidazoles, has shown promising anticancer activity. This suggests that imidazole derivatives, including “(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine,” could be valuable in the development of new anticancer agents. The study involved synthesizing and testing these derivatives against cancer cell lines, highlighting the therapeutic potential of compounds with an imidazole core (Nofal et al., 2014).
Supramolecular Chemistry Imidazole derivatives have also been employed in constructing supramolecular structures, as illustrated by the self-assembly of a polyimidazole tripod involving pi-pi stacking and unique hydrogen bonding interactions. This research avenue exemplifies the role of imidazole derivatives in materials science, particularly in developing novel supramolecular assemblies with potential applications in nanotechnology and molecular electronics (Cheruzel et al., 2005).
Safety and Hazards
Future Directions
The future directions for “(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities and can interact with various targets . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment.
Properties
IUPAC Name |
1-(5-chloro-1-methylimidazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-8-4-6-9-3-5(7)10(6)2/h3,8H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUTUWFHKPTZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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